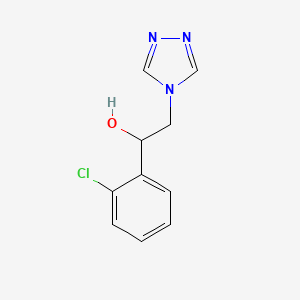
3-methyl-2-oxo-N-(5-pentan-3-yl-1H-pyrazol-3-yl)-1,3-benzoxazole-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-2-oxo-N-(5-pentan-3-yl-1H-pyrazol-3-yl)-1,3-benzoxazole-7-carboxamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is a member of the benzoxazole family and has a unique chemical structure that makes it an attractive target for drug development.
Mécanisme D'action
The mechanism of action of 3-methyl-2-oxo-N-(5-pentan-3-yl-1H-pyrazol-3-yl)-1,3-benzoxazole-7-carboxamide is not fully understood. However, it is believed that this compound exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-2-oxo-N-(5-pentan-3-yl-1H-pyrazol-3-yl)-1,3-benzoxazole-7-carboxamide exhibits significant anti-inflammatory and anti-cancer effects. This compound has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer development. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-methyl-2-oxo-N-(5-pentan-3-yl-1H-pyrazol-3-yl)-1,3-benzoxazole-7-carboxamide is that it exhibits significant anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the research and development of 3-methyl-2-oxo-N-(5-pentan-3-yl-1H-pyrazol-3-yl)-1,3-benzoxazole-7-carboxamide. One potential direction is to further investigate the mechanism of action of this compound in order to optimize its therapeutic potential. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal and human trials. Finally, there is a need for the development of new drug delivery systems that can improve the bioavailability and efficacy of this compound.
Méthodes De Synthèse
The synthesis of 3-methyl-2-oxo-N-(5-pentan-3-yl-1H-pyrazol-3-yl)-1,3-benzoxazole-7-carboxamide is a complex process that involves multiple steps. The initial step involves the reaction of 3-amino-4-methylbenzoic acid with pentan-3-one to form 3-(5-pentan-3-yl-1H-pyrazol-3-yl)-4-methylbenzoic acid. This intermediate is then subjected to a cyclization reaction with o-phenylenediamine to form 3-methyl-2-oxo-N-(5-pentan-3-yl-1H-pyrazol-3-yl)-1,3-benzoxazole-7-carboxamide.
Applications De Recherche Scientifique
3-methyl-2-oxo-N-(5-pentan-3-yl-1H-pyrazol-3-yl)-1,3-benzoxazole-7-carboxamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. This compound has been shown to exhibit significant anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
3-methyl-2-oxo-N-(5-pentan-3-yl-1H-pyrazol-3-yl)-1,3-benzoxazole-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-4-10(5-2)12-9-14(20-19-12)18-16(22)11-7-6-8-13-15(11)24-17(23)21(13)3/h6-10H,4-5H2,1-3H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWWRMDGNWCXIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=CC(=NN1)NC(=O)C2=C3C(=CC=C2)N(C(=O)O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-oxo-N-(5-pentan-3-yl-1H-pyrazol-3-yl)-1,3-benzoxazole-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[2-(Dimethylamino)-1,3-thiazol-4-yl]methyl]-3-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylurea](/img/structure/B7630780.png)

![N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine](/img/structure/B7630814.png)
![4-[(4-Ethoxyphenyl)sulfinylmethyl]-2-(oxolan-2-yl)-1,3-thiazole](/img/structure/B7630828.png)
![3-(6-methoxy-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)-N-methylpropanamide](/img/structure/B7630832.png)
![2-[2-Hydroxy-3-(2-methylphenoxy)propyl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7630835.png)

![N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine](/img/structure/B7630842.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7630852.png)
![3-[3-(1-Hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7630858.png)


![(2,5-Difluoro-4-methylphenyl)-[2-(2-hydroxypropyl)pyrrolidin-1-yl]methanone](/img/structure/B7630879.png)
